1,5-Cyclohexadiene-1-carboxylic acid, 3,4-dioxo-
Description
The compound "1,5-Cyclohexadiene-1-carboxylic acid, 3,4-dioxo-" is a cyclohexadiene derivative featuring a carboxylic acid group at position 1 and two ketone (oxo) groups at positions 3 and 4. The 3,4-dioxo substitution likely enhances electrophilic reactivity at the α,β-unsaturated carbonyl system, distinguishing it from hydroxylated or esterified analogs. Its molecular formula is inferred as C₇H₆O₄, with a molecular weight of 154.12 g/mol, based on structurally similar compounds like 3-hydroxy-4-oxo-1,5-cyclohexadiene-1-carboxylic acid .
Properties
CAS No. |
75435-17-5 |
|---|---|
Molecular Formula |
C7H4O4 |
Molecular Weight |
152.10 g/mol |
IUPAC Name |
3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H4O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) |
InChI Key |
DTNCPPNQMPSEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of "1,5-Cyclohexadiene-1-carboxylic acid, 3,4-dioxo-" with key analogs, focusing on structural features, reactivity, and applications:
Structural and Functional Group Analysis
- Ketones vs. Hydroxyls : The 3,4-dioxo derivative is expected to exhibit greater electrophilicity compared to dihydroxy analogs (e.g., 3,4-dihydroxy variant in ), making it more reactive toward nucleophiles like amines or hydrides. In contrast, dihydroxy compounds may participate in hydrogen bonding, enhancing solubility in polar solvents .
- Tautomerism: The 3-hydroxy-4-oxo analog () demonstrates keto-enol tautomerism, which could stabilize intermediates in synthetic pathways, whereas the dioxo compound lacks this flexibility .
- Chirality: The (3R,4R)-dihydroxy derivative () highlights the role of stereochemistry in biological activity, contrasting with the planar, non-chiral dioxo structure .
Physical and Spectral Data
- 3-Hydroxy-4-oxo analog (): Reported as yellow crystals, suggesting moderate stability under ambient conditions. Spectral data (e.g., IR, NMR) would highlight carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches .
- Chorismic acid (): Characterized by a molecular mass of 226.18 g/mol and a complex NMR profile due to its ether and carboxylic acid groups .
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